tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Overview
Description
tert-Butyl 3-carbamoylmorpholine-4-carboxylate: is an organic compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-carbamoylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-carbamoylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoylmorpholine-4-carboxylate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it valuable in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
tert-Butyl methacrylate: An organic compound used in polymer synthesis.
tert-Butyl carbamate: A compound used as a protecting group for amines in organic synthesis.
Uniqueness: tert-Butyl 3-carbamoylmorpholine-4-carboxylate is unique due to its specific structure, which combines a morpholine ring with a carbamate group. This combination provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical development .
Biological Activity
Tert-butyl 3-carbamoylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCOCC1C(=O)N
The compound features a morpholine ring, which contributes to its biological activity. The tert-butyl group is known to enhance lipophilicity, which can influence the pharmacokinetics of the compound .
Anticancer Properties
Research has indicated that derivatives of morpholine compounds exhibit significant anticancer activities. For instance, studies on related compounds have shown that organotin(IV) carboxylates, which share structural similarities, possess notable anti-proliferative effects against various human tumor cell lines . The presence of the carbamoyl group in this compound may enhance its interaction with biological targets involved in cancer pathways.
Structure-Activity Relationship (SAR)
A comparative study of various substituents in medicinal chemistry highlighted that the incorporation of the tert-butyl group often leads to increased lipophilicity but can also modulate other pharmacological properties. This is crucial in optimizing the biological activity of compounds like this compound .
In Vitro Studies
In vitro evaluations have been conducted on morpholine derivatives to assess their efficacy in activating specific biological pathways. These studies often focus on receptor signaling pathways that are critical for therapeutic applications in conditions such as diabetes and cancer. Although direct studies on this compound are scarce, insights from related compounds suggest potential benefits in activating GLP-1 signaling pathways, which are vital for metabolic regulation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-carbamoylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDFBQXRVZTTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610736 | |
Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-39-7 | |
Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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